molecular formula C11H12O2S B14347318 3,4-Dihydro-2h-thiochromen-4-yl acetate CAS No. 94442-86-1

3,4-Dihydro-2h-thiochromen-4-yl acetate

Cat. No.: B14347318
CAS No.: 94442-86-1
M. Wt: 208.28 g/mol
InChI Key: DSAKISLNJIPFJH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2h-thiochromen-4-yl acetate (CAS 94442-86-1) is a synthetic organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol. This compound, also known as thiochroman-4-yl acetate, is characterized by a density of approximately 1.21 g/cm³ and a boiling point of 290°C at 760 mmHg . It belongs to the class of thiochromene derivatives, which are sulfur-containing heterocycles of significant interest in medicinal and organic chemistry. Thiochromene scaffolds, including thiochromen-4-ones, are recognized as privileged structures in drug discovery due to their wide range of bioactivities. Research into related structures has demonstrated promising antioxidant, antimicrobial, and anticancer properties, including the ability to inhibit tumor cell growth and induce apoptosis . Furthermore, such heterocyclic systems serve as valuable synthons and precursors in organic synthesis for the development of more complex, bioactive agents . As a building block, 3,4-Dihydro-2h-thiochromen-4-yl acetate provides researchers with a versatile intermediate for further chemical modifications and exploration of structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8(12)13-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAKISLNJIPFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCSC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295919
Record name 3,4-dihydro-2h-thiochromen-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-86-1
Record name NSC106279
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dihydro-2h-thiochromen-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lipase-Catalyzed Hydrolysis

Aribi-Zouioueche et al. (2022) demonstrated the enantioselective synthesis of thiochroman-4-ol using Candida antarctica lipase B (CAL-B) in tandem with sodium carbonate (Na₂CO₃). The protocol involves kinetic resolution of racemic thiochroman-4-ol acetates, where the enzyme selectively hydrolyzes the (R)-acetate, leaving the (S)-acetate intact. Key parameters include:

Parameter Value
Enzyme Loading 20–30 mg/mmol substrate
Solvent Toluene or tert-butyl methyl ether
Temperature 30–40°C
Enantiomeric Excess >99% (E > 200)
Conversion 50% (theoretical maximum)

The (S)-thiochroman-4-ol acetate is obtained in >80% yield after purification, making this method ideal for high-purity applications.

Mitsunobu Inversion for (S)-Acetate Synthesis

To bypass the 50% yield limitation of kinetic resolution, the same group employed a Mitsunobu reaction to invert the configuration of (R)-thiochroman-4-ol. The alcohol is treated with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and acetic acid in tetrahydrofuran (THF), yielding the (S)-acetate with 88–92% enantiomeric excess.

Direct Acetylation of Thiochroman-4-ol

Acetic Anhydride-Mediated Acylation

A classical approach involves refluxing thiochroman-4-ol with acetic anhydride in ethyl acetate, as reported in studies on 4-hydroxycoumarin derivatives. The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group attacking the electrophilic carbonyl carbon.

Reaction Conditions :

  • Molar Ratio (Alcohol:Ac₂O): 1:2–1:3
  • Catalyst : None (thermal activation) or trace H₂SO₄
  • Temperature : 80–100°C
  • Yield : 70–85% (isolated after column chromatography)

This method is cost-effective but may require stringent temperature control to avoid ring-opening side reactions.

Base-Catalyzed Transesterification

Alternative protocols utilize potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate acetylation under milder conditions. For example, Cu(I)-catalyzed reactions (5 mol% CuI) with aryl acetylenes have been adapted for thiochroman systems, though yields for acetates specifically remain underexplored.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Method Yield (%) Enantioselectivity Scalability Cost
Enzymatic Resolution 80–90 >99% ee Moderate High
Mitsunobu Inversion 75–85 88–92% ee Low Very High
Direct Acetylation 70–85 Racemic High Low

Key Insights :

  • Enzymatic methods excel in stereocontrol but require specialized enzymes.
  • Mitsunobu reactions are stereospecific but cost-prohibitive for large-scale synthesis.
  • Direct acylation offers practicality for racemic mixtures but lacks enantioselectivity.

Mechanistic Considerations

Stereochemical Outcomes

The 4-position’s chirality in thiochroman-4-ol dictates the acetate’s configuration. Enzymatic hydrolysis preserves the (S)-enantiomer, while Mitsunobu conditions invert the (R)-alcohol to the (S)-acetate via a trigonal bipyramidal transition state.

Side Reactions and Mitigation

  • Ring Oxidation : Thiochromans are prone to sulfoxide formation under oxidative conditions. Use of inert atmospheres (N₂/Ar) is recommended.
  • Ester Hydrolysis : Basic conditions may revert the acetate to the alcohol. Neutral workup (e.g., saturated NH₄Cl) minimizes this risk.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2h-thiochromen-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the acetate group can lead to the formation of alcohols.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,4-Dihydro-2h-thiochromen-4-yl acetate can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydro-2h-thiochromen-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiochromene derivatives.

    Medicine: Thiochromene derivatives, including 3,4-Dihydro-2h-thiochromen-4-yl acetate, are being investigated for their anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2h-thiochromen-4-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The thiochromene ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3,4-Dihydro-2H-thiochromen-4-yl acetate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Functional Group and Reactivity

  • Acetate Esters: The acetate group is a common feature in compounds like Vitamin E acetate () and 4-(7-acetoxy-5-((3-methylbut-2-en-1-yl)oxy)-4-oxochroman-2-yl)phenyl acetate (). These esters undergo hydrolysis under acidic or basic conditions, but the thiochromen core in the target compound may alter reactivity.
  • Sulfur vs. Oxygen Heterocycles :
    Thiochromen derivatives exhibit distinct electronic properties compared to chromenes (oxygen-based analogs). For example, sulfur’s larger atomic size and lower electronegativity may increase lipophilicity, affecting solubility and bioavailability. This contrasts with cyclohexyl acetate (), a simple aliphatic ester lacking aromaticity, which has higher volatility and lower melting points .

Physicochemical Properties

Property 3,4-Dihydro-2H-thiochromen-4-yl Acetate (Inferred) Vitamin E Acetate Cyclohexyl Acetate
Molecular Weight ~222 g/mol (C₁₁H₁₂O₂S) 472.7 g/mol 142.2 g/mol
Boiling Point High (aromatic + ester) Decomposes before boiling 171–175°C
Solubility Soluble in DCM, THF; low in water Lipophilic (oil-soluble) Miscible with organic solvents
Stability Moderate (sensitive to hydrolysis) Stable under inert conditions Stable, hydrolyzes slowly

Regulatory and Toxicity Considerations

  • Comparison with Caffeic Acid: Unlike caffeic acid (a dihydroxy phenolic compound in ), the thiochromen acetate lacks antioxidant phenolic groups but may exhibit unique biological activity due to sulfur’s role in enzyme inhibition or metal chelation .

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